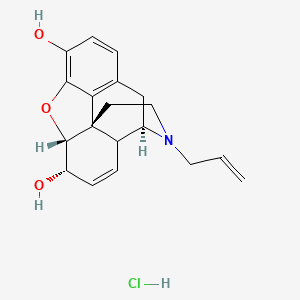
Nalorphine hydrochloride, United States PharmacopeiaReference Standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Nalorphine hydrochloride is synthesized through a series of chemical reactions starting from morphine. The synthesis involves the following steps:
Demethylation: Morphine undergoes demethylation to produce normorphine.
Allylation: Normorphine is then allylated to form nalorphine.
Hydrochloride Formation: Finally, nalorphine is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nalorphine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight, light-resistant containers and stored at controlled temperatures to maintain its stability .
化学反应分析
Types of Reactions
Nalorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: Reduction reactions can convert nalorphine back to normorphine.
Substitution: Allylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Allyl bromide is used for the allylation step.
Major Products
Oxidation: Naloxone.
Reduction: Normorphine.
Substitution: Nalorphine.
科学研究应用
Nalorphine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on opioid receptors and its role in reversing opioid overdose.
Medicine: Used in clinical settings to reverse opioid overdose and in diagnostic tests for opioid dependence.
Industry: Employed in the pharmaceutical industry for the development and testing of new opioid antagonists
作用机制
Nalorphine hydrochloride acts on two primary opioid receptors:
Mu-opioid receptor (MOR): It has antagonistic effects, blocking the receptor and preventing opioid effects.
Kappa-opioid receptor (KOR): It acts as a high-efficacy partial agonist, producing some opioid-like effects
The compound’s ability to block MOR and activate KOR makes it effective in reversing opioid overdose while also producing some analgesic effects .
相似化合物的比较
Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Naltrexone: Used for opioid and alcohol dependence treatment.
Levallorphan: Similar to nalorphine but with different pharmacological properties.
Uniqueness
Nalorphine hydrochloride is unique due to its dual action on MOR and KOR, providing both antagonistic and partial agonistic effects. This dual action differentiates it from other opioid antagonists like naloxone and naltrexone, which primarily act as pure antagonists .
属性
分子式 |
C19H22ClNO3 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
(4R,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12?,13-,15+,18+,19+;/m1./s1 |
InChI 键 |
NAHATSPWSULUAA-HWXFZQNOSA-N |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl |
规范 SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















